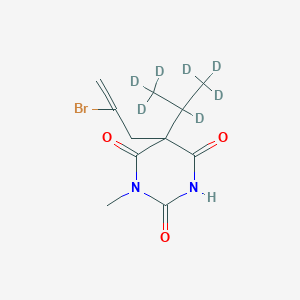
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Vue d'ensemble
Description
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole), or 4,4'-dioxazole, is a synthetic organic compound with a unique structure and a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 546.67 g/mol and a melting point of 200-203°C. It is soluble in water, methanol, and chloroform, and insoluble in most other solvents. 4,4'-dioxazole is an important synthetic intermediate for the preparation of various drugs, dyes, and other compounds.
Applications De Recherche Scientifique
4,4'-dioxazole has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of various drugs and dyes. It has also been used in the synthesis of polymers materials, such as polyurethanes, polyamides, and polyesters.
Mécanisme D'action
4,4'-dioxazole is an electron-rich heterocycle that can act as a Lewis base, forming a stable complex with a Lewis acid. It is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the complex. The electron-rich nature of 4,4'-dioxazole also makes it useful as a nucleophile in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-dioxazole are not well understood. It is not known to have any direct effects on the human body, and has not been tested for toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,4'-dioxazole in lab experiments is its high yield and its ability to form stable complexes with Lewis acids. It is also relatively inexpensive and easy to obtain. The main limitation is its low solubility in most solvents, which can make it difficult to work with in some experiments.
Orientations Futures
Future research on 4,4'-dioxazole could focus on exploring its potential applications in drug synthesis, developing new methods for its synthesis, and investigating its biochemical and physiological effects. Additionally, research could be conducted on its ability to form hydrogen bonds and its potential as a ligand in coordination chemistry. Finally, further research could be conducted on its potential uses as a catalyst in organic synthesis and its ability to form stable complexes with Lewis acids.
Propriétés
IUPAC Name |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQHNROIGAKIB-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H](CO1)CC2=CC=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B3319901.png)


![({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene](/img/structure/B3319938.png)
![Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-](/img/structure/B3319942.png)



![Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3319972.png)
